1,4,4-Trimethylbicyclo[5.1.0]oct-5-en-2-one
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Overview
Description
1,4,4-Trimethylbicyclo[510]oct-5-en-2-one is an organic compound with the molecular formula C11H16O It is a bicyclic ketone, characterized by its unique structure which includes a bicyclo[510]octane ring system with three methyl groups and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,4-Trimethylbicyclo[5.1.0]oct-5-en-2-one can be synthesized through several methods. One common approach involves the dehydration of 1,4,4-trimethylbicyclo[5.1.0]oct-5-en-2-ol using reagents such as phosphorus pentoxide or polyphosphoric acid . These conditions facilitate the removal of water, leading to the formation of the desired ketone.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar dehydration techniques with appropriate scaling of reagents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1,4,4-Trimethylbicyclo[5.1.0]oct-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the ketone group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4,4-Trimethylbicyclo[5.1.0]oct-5-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,4,4-Trimethylbicyclo[5.1.0]oct-5-en-2-one exerts its effects depends on the specific reactions it undergoes. In general, the ketone group is a key functional site that participates in various chemical transformations. The molecular targets and pathways involved are determined by the specific context of its application, such as its interaction with enzymes or other biological molecules in medicinal chemistry.
Comparison with Similar Compounds
1,4,4-Trimethylbicyclo[5.1.0]oct-5-en-2-one can be compared with other bicyclic ketones, such as:
- 3,7,7-Trimethylbicyclo[4.1.1]oct-3-en-2-one
- 3,3-Dimethylbicyclo[5.1.0]oct-4-en-2-one
- 1,5,5-Trimethylbicyclo[5.1.0]octan-2-one
These compounds share similar bicyclic structures but differ in the position and number of methyl groups and other substituents, which can influence their chemical reactivity and applications. The uniqueness of this compound lies in its specific arrangement of methyl groups and the presence of the ketone functional group, which imparts distinct chemical properties.
Properties
CAS No. |
2952-04-7 |
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Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
1,4,4-trimethylbicyclo[5.1.0]oct-5-en-2-one |
InChI |
InChI=1S/C11H16O/c1-10(2)5-4-8-6-11(8,3)9(12)7-10/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
JUFBYDNAUULLOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C2(CC2C=C1)C)C |
Origin of Product |
United States |
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